molecular formula C10H13Cl3Si B093834 Trichloro(4-phenylbutyl)silane CAS No. 17886-88-3

Trichloro(4-phenylbutyl)silane

Cat. No. B093834
CAS RN: 17886-88-3
M. Wt: 267.6 g/mol
InChI Key: IRSHKGIWUBHUIQ-UHFFFAOYSA-N
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Description

Trichloro(4-phenylbutyl)silane is a compound with the molecular formula C10H13Cl3Si . It has a molecular weight of 267.6 g/mol . The IUPAC name for this compound is trichloro (4-phenylbutyl)silane .


Molecular Structure Analysis

The InChI string for Trichloro(4-phenylbutyl)silane is InChI=1S/C10H13Cl3Si/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 . The Canonical SMILES string is C1=CC=C(C=C1)CCCCSi(Cl)Cl .


Physical And Chemical Properties Analysis

Trichloro(4-phenylbutyl)silane has a molecular weight of 267.6 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 0 . It has a rotatable bond count of 4 . The exact mass is 265.985210 g/mol and the monoisotopic mass is 265.985210 g/mol . The topological polar surface area is 0 Ų . The heavy atom count is 14 .

Scientific Research Applications

Polycrystalline Silicon Production

Trichlorosilane is used in the production of polycrystalline silicon, which is a key material in modern electronics . The predominant technology for this production is the Siemens process, which involves the conversion of technical grade silicon to trichlorosilane . The cost of product silicon can be reduced by improving the process and equipment used in trichlorosilane synthesis .

Surface Modification

Silane coupling agents, such as Trichloro(4-phenylbutyl)silane, are used to introduce functional groups onto the surfaces of particles . This modification improves the adhesion of the inorganic/polymer interface, making it valuable for multi-materialization .

Polymer Composites and Coatings

The methoxy-type silane coupling agent composites-based modification exhibits higher reactivity towards hydrolysis . This results in improved properties such as environmentally friendly fabrication process, mechanical, physical, swelling, and dynamic viscoelastic properties of composites .

Asphalt Binder Modification

The modification of aggregated surface along with asphalt binder enhances their properties . Specifically, the utilization of silane coupling agent (SCA) Glycidoxypropyl trimethoxysilane (KH-560) realizes the modification purpose .

Drug Development

In medical research, Trichloro(4-phenylbutyl)silane has been used in drug development, particularly in developing anticancer and neuroprotective drugs.

Treatment for Cancer and Neurodegenerative Diseases

Clinical trials have shown promising results in using Trichloro(4-phenylbutyl)silane as a potential treatment for cancer and neurodegenerative diseases.

Mechanism of Action

Target of Action

Trichloro(4-phenylbutyl)silane, similar to other alkylchlorosilanes, is a potential precursor to silicone . The primary targets of this compound are the silicone-based materials where it can contribute to the formation of silicone polymers.

Mode of Action

The compound interacts with its targets through a process known as hydrolysis. In the presence of water, Trichloro(4-phenylbutyl)silane hydrolyses to give HCl and phenylsilantriol . The phenylsilantriol then condenses to form a polymeric substance .

Action Environment

The action of Trichloro(4-phenylbutyl)silane is highly dependent on environmental factors. The presence of water is crucial for the hydrolysis reaction to occur . Additionally, the stability and efficacy of the resulting silicone polymers can be influenced by factors such as temperature and pH.

properties

IUPAC Name

trichloro(4-phenylbutyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl3Si/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSHKGIWUBHUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90533519
Record name Trichloro(4-phenylbutyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90533519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trichloro(4-phenylbutyl)silane

CAS RN

17886-88-3
Record name Trichloro(4-phenylbutyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90533519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Phenylbutyltrichlorosilane
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